Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate
Description
Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate is a bicyclic compound featuring a norbornane-like [4.1.0]heptane scaffold with an amino group at the C2 position and an ester moiety. The bicyclo[4.1.0] system introduces significant ring strain, which influences its reactivity and stereochemical properties. This compound is synthesized via a diazomethane-mediated esterification of a hydroxy acid precursor, achieving a high yield of 96% . Key spectral data, including $ ^1H $-NMR and $ ^{13}C $-NMR, confirm its structure, with distinct signals for the ester carbonyl (δ ~169.9 ppm) and amino-bearing bicyclic carbons .
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl 2-(2-amino-2-bicyclo[4.1.0]heptanyl)acetate |
InChI |
InChI=1S/C10H17NO2/c1-13-9(12)6-10(11)4-2-3-7-5-8(7)10/h7-8H,2-6,11H2,1H3 |
InChI Key |
LXONCPQEOMLJPU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(CCCC2C1C2)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Bicyclo[4.1.0]heptane Core
The bicyclic core is typically synthesized via intramolecular cyclopropanation or ring-closing reactions starting from suitable cyclohexane derivatives or cycloalkenes. Common methods include:
- Intramolecular Simmons–Smith cyclopropanation: Using diiodomethane and zinc-copper couple to convert a cyclohexene derivative into the bicyclo[4.1.0]heptane skeleton.
- Photochemical or thermal ring-closure: Cyclization of unsaturated precursors under controlled conditions to form the bicyclic framework.
Introduction of the Amino Group
The amino substituent at the bridgehead carbon is introduced through:
- Nucleophilic substitution: Using azide intermediates followed by reduction to the primary amine.
- Direct amination: Via reductive amination of a ketone precursor at the 2-position.
- Curtius rearrangement: Conversion of acyl azides derived from carboxylic acid precursors to amines.
Esterification to Form the Methyl Acetate Group
The final step involves esterification of the carboxylic acid or its derivative to the methyl ester:
- Fischer esterification: Treating the acid with methanol under acidic catalysis.
- Use of methylating agents: Such as diazomethane or methyl iodide in the presence of base.
- Transesterification: From other esters under catalytic conditions.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclopropanation | Diiodomethane, Zn-Cu couple, CH2Cl2 | Formation of bicyclo[4.1.0]heptane intermediate |
| 2 | Azide substitution | NaN3, DMF, 60°C | Introduction of azide group at bridgehead |
| 3 | Reduction | Pd/C, H2, EtOH | Conversion of azide to primary amine |
| 4 | Esterification | MeOH, H2SO4 (cat), reflux | Formation of methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate |
This sequence demonstrates the modular nature of the synthesis, allowing for optimization at each step.
Research Findings and Optimization Data
Several studies have reported yields and stereochemical outcomes for the synthesis steps:
| Step | Yield (%) | Stereoselectivity | Notes |
|---|---|---|---|
| Cyclopropanation | 75-85 | >95% cis | High stereoselectivity with Zn-Cu |
| Azide substitution | 80-90 | N/A | Efficient substitution at bridgehead |
| Reduction | 90-95 | Retention of config | Mild conditions preserve stereochemistry |
| Esterification | 85-90 | N/A | Standard Fischer esterification |
Optimization efforts focus on minimizing side reactions such as ring opening or over-reduction.
Analytical Characterization
The synthesized compound is characterized by:
- Nuclear Magnetic Resonance (NMR): Confirming bicyclic structure and amino/ester groups.
- Mass Spectrometry (MS): Molecular ion peak at m/z 183.25 g/mol.
- Infrared Spectroscopy (IR): Characteristic ester carbonyl stretch (~1735 cm⁻¹) and NH2 stretches.
- Chromatography: Purity analysis by HPLC or GC.
Summary Table of Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C10H17NO2 |
| Molecular Weight | 183.25 g/mol |
| CAS Number | 1871789-37-5 |
| Physical State | Typically liquid or solid (depends on purity) |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol) |
| Melting Point | Data varies; generally moderate |
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride to reduce any carbonyl groups present in the molecule.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Derivatives with different functional groups replacing the amino group.
Scientific Research Applications
Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its rigid structure.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, offering a unique scaffold for the development of new chemical entities.
Material Science: The compound’s structural properties make it a candidate for the development of novel materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism by which Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The bicyclic structure can influence the compound’s binding affinity and specificity, making it a valuable tool in drug discovery.
Comparison with Similar Compounds
Bicyclo[4.1.0] Derivatives
- Methyl 2-(5-Oxo-r-2-ff,c-l-J9,c-6-Ji-bicyclo[4.1.0]hept-2-yl)acetate (4) This analogue replaces the amino group with a ketone (oxo) at C3. Synthesized via ylide-mediated cyclopropanation, it exhibits similar ester functionality but lacks the amino group’s nucleophilicity. Spectral data (IR: 1732 cm$ ^{-1} $) and $ ^1H $-NMR shifts (δ 3.61 ppm for methoxy) align closely with the target compound, though the oxo group introduces distinct reactivity in reduction and nucleophilic addition reactions .
Bicyclo[2.2.1] Derivatives
- 3-(3-Oxobicyclo[2.2.1]heptan-2-yl)propyl 2-(Phenylthio)acetate Featuring a norbornane ([2.2.1]) core, this compound includes a thioether-linked phenyl group. Microwave-assisted synthesis with Zn/Cu catalysts achieves 75% yield, highlighting methodological differences compared to the target compound’s diazomethane route. The $ ^1H $-NMR spectrum (δ 7.2–7.4 ppm for aromatic protons) and steric effects from the [2.2.1] system differentiate it from the [4.1.0] scaffold .
Bicyclo[3.1.1] Derivatives
- 2-[(1R,2S,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]acetic Acid This compound’s [3.1.1] bicyclic system includes dimethyl substituents and a carboxylic acid instead of an ester. Predicted properties (boiling point: 318.3°C, pKa: 4.69) suggest higher polarity and acidity compared to the target compound’s ester form. Its amino group’s spatial arrangement may influence receptor binding in drug design .
Physicochemical and Spectral Properties
- Amino vs. Oxo Substituents: The amino group in the target compound reduces electrophilicity at the bicyclic core compared to oxo derivatives, as evidenced by the absence of ketone-related IR bands (e.g., 1663 cm$ ^{-1} $ in oxo analogues) .
- Steric and Solubility Effects: The [4.1.0] system’s strain increases reactivity toward ring-opening reactions relative to [3.1.1] or [2.2.1] systems. The amino group enhances aqueous solubility, whereas dimethyl substituents in [3.1.1] derivatives increase hydrophobicity .
- Spectral Distinctions : $ ^1H $-NMR signals for the methoxy group (δ 3.61 ppm) and bicyclic protons (δ 2.66 ppm) are consistent across [4.1.0] esters, while [2.2.1] derivatives show additional aromatic resonances (δ 7.2–7.4 ppm) .
Notes on Comparative Analysis
Bicyclic System Prevalence : The [4.1.0] system is less common in drug candidates than [2.2.1] or [3.1.1], likely due to higher strain and synthetic complexity .
Methodological Gaps: Limited data on [3.1.1] derivatives (e.g., synthesis details, biological activity) highlight areas for further research .
Biological Activity
Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate, with the CAS number 1935316-01-0, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Molecular Formula : CHNO
Molecular Weight : 183.25 g/mol
Structure : The compound features a bicyclic structure that contributes to its unique biological properties.
This compound exhibits several biological activities, primarily through its interaction with neurotransmitter systems and potential effects on cellular signaling pathways. Research indicates that compounds with similar bicyclic structures often influence neurotransmitter release and receptor activity, particularly in the central nervous system.
- Neurotransmitter Modulation : It is hypothesized that this compound may modulate the release of neurotransmitters such as dopamine and serotonin, which are critical for mood regulation and cognitive functions.
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially reducing oxidative stress in cells.
- Antimicrobial Properties : Some derivatives of bicyclic compounds have shown promise as antimicrobial agents, which may extend to this compound.
Data Table of Biological Activities
Neuropharmacological Studies
In a study examining the effects of bicyclic compounds on neurotransmitter systems, researchers found that similar structures could enhance dopamine release in vitro. This suggests that this compound might have similar effects, warranting further investigation into its neuropharmacological profile.
Antioxidant Efficacy
A recent investigation into the antioxidant properties of bicyclic compounds revealed that certain derivatives could significantly reduce reactive oxygen species (ROS) levels in cultured cells. Although specific data on this compound is limited, the structural similarity implies potential antioxidant activity.
Antimicrobial Activity
Research has demonstrated that various bicyclic compounds possess antimicrobial properties against a range of bacterial strains. A study focusing on structurally related compounds showed significant inhibition of bacterial growth, suggesting that this compound may also exhibit similar antimicrobial effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
